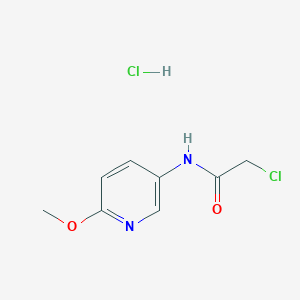

2-chloro-N-(6-methoxypyridin-3-yl)acetamide hydrochloride

CAS No.: 123578-22-3

Cat. No.: VC5938027

Molecular Formula: C8H10Cl2N2O2

Molecular Weight: 237.08

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 123578-22-3 |

|---|---|

| Molecular Formula | C8H10Cl2N2O2 |

| Molecular Weight | 237.08 |

| IUPAC Name | 2-chloro-N-(6-methoxypyridin-3-yl)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C8H9ClN2O2.ClH/c1-13-8-3-2-6(5-10-8)11-7(12)4-9;/h2-3,5H,4H2,1H3,(H,11,12);1H |

| Standard InChI Key | BBRWMWICGKDIML-UHFFFAOYSA-N |

| SMILES | COC1=NC=C(C=C1)NC(=O)CCl.Cl |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a pyridine ring substituted with a methoxy group at the 6-position and an acetamide group at the 3-position. The acetamide moiety is further modified with a chlorine atom and a hydrochloride salt, enhancing its reactivity and solubility in polar solvents . The IUPAC name, 2-chloro-N-(6-methoxypyridin-3-yl)acetamide; hydrochloride, reflects this arrangement. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.08 g/mol |

| SMILES | COC1=NC=C(C=C1)NC(=O)CCl.Cl |

| InChIKey | BBRWMWICGKDIML-UHFFFAOYSA-N |

The hydrochloride salt formation increases stability, a common strategy for improving the handling of amine-containing compounds.

Solubility and Stability

Synthesis and Optimization

Reaction Pathways

The synthesis involves a two-step process:

-

Acylation of 6-Methoxypyridin-3-amine: Reacting 6-methoxypyridin-3-amine with chloroacetyl chloride in the presence of a base (e.g., sodium hydroxide) yields the free base form, 2-chloro-N-(6-methoxypyridin-3-yl)acetamide .

-

Salt Formation: Treatment with hydrochloric acid converts the free base into its hydrochloride salt, improving crystallinity and purity.

Reaction Scheme:

Optimization Strategies

-

Solvent Selection: DMF and DMSO are preferred for their ability to dissolve both amine and acyl chloride reactants.

-

Temperature Control: Reactions are conducted at 0–5°C initially to minimize side reactions, followed by gradual warming to room temperature .

-

Purification: Recrystallization from ethanol-water mixtures yields high-purity product (>95%) .

| Supplier | Packaging | Price (USD) | Purity |

|---|---|---|---|

| TRC | 500 mg | $310 | >95% |

| American Custom Chemicals | 1 g | $721.57 | 95% |

Pricing reflects the complexity of synthesis and demand in research markets .

Industrial and Academic Use

-

Pharmaceutical Intermediates: Serves as a precursor in the synthesis of kinase inhibitors and antiproliferative agents .

-

Agrochemical Research: Chloroacetamide derivatives are explored as herbicides, though this application remains underexplored for the hydrochloride salt.

Future Research Directions

-

Pharmacological Profiling: In vitro assays to evaluate cytotoxicity, kinase inhibition, and metabolic stability.

-

Solubility Studies: Systematic investigation of solubility in physiologically relevant solvents.

-

Analog Synthesis: Modifying the pyridine ring with electron-withdrawing or donating groups to optimize bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume